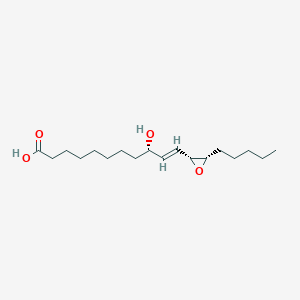

12,13-Epoxy-9-hydroxy-10-octadecenoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H32O4 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(E,9S)-9-hydroxy-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-10-enoic acid |

InChI |

InChI=1S/C18H32O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-17,19H,2-12H2,1H3,(H,20,21)/b14-13+/t15-,16-,17+/m0/s1 |

InChI Key |

WCCLYKMJXGYGEN-SYMVGPSASA-N |

Isomeric SMILES |

CCCCC[C@H]1[C@H](O1)/C=C/[C@H](CCCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCC1C(O1)C=CC(CCCCCCCC(=O)O)O |

Origin of Product |

United States |

Biosynthesis of 12,13 Epoxy 9 Hydroxy 10 Octadecenoate

Precursor Lipid Metabolism Pathways

The formation of 12,13-Epoxy-9-hydroxy-10-octadecenoate begins with the mobilization of specific fatty acid substrates from lipid stores and their entry into oxidative metabolic cascades.

The principal precursor for the biosynthesis of this compound and related oxylipins is linoleic acid (18:2-9c,12c). nih.govnih.gov Linoleic acid is an abundant polyunsaturated fatty acid (PUFA) found in many biological systems and serves as a primary substrate for various oxygenating enzymes. nih.gov The enzymatic machinery, including lipoxygenases and cytochrome P450s, acts upon these PUFA substrates to initiate the biosynthetic pathway. nih.govnih.gov In studies on oat (Avena sativa), linoleic acid was the specific substrate used in reconstituted enzyme systems that produced 12,13-epoxy-9-hydroxy-10-trans-octadecenoic acid. nih.govnih.govresearchgate.net

The initial step in the biosynthesis from linoleic acid is its conversion into a fatty acid hydroperoxide. nih.gov These hydroperoxide intermediates are crucial for subsequent reactions. Specifically, the lipoxygenase-catalyzed oxidation of linoleic acid can produce hydroperoxy-octadecadienoates (HpODEs), such as 9-HpODE and 13-HpODE. nih.gov

In the pathway leading to this compound, 9-hydroperoxyoctadecadienoic acid (9-HPODE) is a key intermediate. nih.govtandfonline.comtandfonline.com This hydroperoxide is then utilized by other enzymes, such as peroxygenases, which mediate the formation of the epoxy and hydroxy functional groups. nih.gov The formation of these hydroperoxides is an obligatory first step, creating a reactive molecule that can be further transformed into a diverse array of oxylipins, including epoxy-hydroxy derivatives. nih.govnih.gov The heme-initiated decomposition of these hydroperoxides can lead to a complex series of reactions producing hydroxy, keto, and epoxy products. tandfonline.comtandfonline.com

Enzymatic Catalysis and Mechanisms

The conversion of linoleic acid into this compound is catalyzed by a specific sequence of enzymes. The primary pathway involves the coordinated action of lipoxygenases and peroxygenases, though cytochrome P450 monooxygenases also play a significant role in general oxylipin formation.

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. nih.gov In the biosynthesis of this compound, a 9-lipoxygenase is responsible for the initial conversion of linoleic acid into 9-hydroperoxy-dienoic acid (9-HPODE). nih.govnih.govresearchgate.net Research on oat seeds identified a specific 9-lipoxygenase, AsLOX2, which performs this function. nih.govnih.govresearchgate.net In some systems, LOX enzymes themselves can exhibit hydroperoxide isomerase activity, converting a hydroperoxide into an epoxy-hydroxy fatty acid. For example, soybean lipoxygenase-1 can convert 13-hydroperoxy-linoleate into threo-11-hydroxy-trans-12:13-epoxy-9-cis-octadecenoic acid. nih.gov

Following the formation of the hydroperoxide intermediate, a peroxygenase catalyzes the epoxidation step. Peroxygenases are hydroperoxide-dependent oxygenases that transfer an oxygen atom from a hydroperoxide to a substrate. nih.gov In oat, a peroxygenase designated AsPXG1 was identified that catalyzes the epoxidation of unsaturated fatty acids using the previously formed 9-HPODE as the oxygen donor. nih.govnih.govresearchgate.net

The reaction can proceed via two mechanisms:

Intermolecular Peroxygenation: The peroxygenase uses 9-HPODE as an oxygen donor to epoxidize the Δ12 double bond of a separate linoleic acid molecule. nih.gov

Intramolecular Peroxygenation: The enzyme may act on the 9-HPODE molecule itself, leading to the formation of 12,13-epoxy-9-hydroxy-10-octadecenoic acid. nih.gov

When linoleic acid was incubated with a mixture of AsLOX2 and AsPXG1 in vitro, one of the minor products formed was identified as likely being 12,13-epoxy-9-hydroxy-10-trans-octadecenoic acid. nih.govnih.govresearchgate.net This peroxygenase pathway is distinct from cytochrome P450-mediated reactions as it does not require cofactors like NAD(P)H or molecular oxygen. nih.gov

Cytochrome P450 (CYP) monooxygenases represent a major alternative pathway for the metabolism of polyunsaturated fatty acids into oxylipins. nih.govpnas.org These enzymes can directly metabolize linoleic acid to produce epoxides, such as 9,10-EpOME and 12,13-EpOME, through a process known as epoxygenation. nih.govnih.gov Subsequent hydrolysis of these epoxides by soluble epoxide hydrolase (sEH) yields dihydroxy derivatives. nih.gov

Furthermore, certain CYP enzymes, such as CYP1A2, can also form hydroperoxy-octadecadienoic acids (HpODEs) from linoleic acid, which are the same key intermediates generated by lipoxygenases. nih.gov Therefore, the CYP pathway can contribute to the pool of precursors available for downstream enzymes like peroxygenases. CYP enzymes from various subfamilies, including CYP1A, CYP2B, CYP2C, and CYP2J, are involved in producing epoxides and hydroxylated products from PUFAs. nih.govahajournals.org

Data Tables

Key Enzymes in the

| Enzyme | Class | Substrate | Product | Role in Pathway | Citations |

| 9-Lipoxygenase (e.g., AsLOX2) | Oxidoreductase | Linoleic Acid | 9-Hydroperoxyoctadecadienoic acid (9-HPODE) | Forms the essential hydroperoxide intermediate. | researchgate.net, nih.gov, nih.gov |

| Peroxygenase (e.g., AsPXG1) | Oxidoreductase | 9-HPODE and Linoleic Acid | This compound | Catalyzes the hydroperoxide-dependent epoxidation. | researchgate.net, nih.gov, nih.gov |

| Cytochrome P450 Monooxygenase | Oxidoreductase | Linoleic Acid | Epoxides (EpOMEs), Hydroxides (HODEs), Hydroperoxides (HpODEs) | Provides an alternative pathway for generating precursors and related oxylipins. | nih.gov, nih.gov |

Epoxide Hydrolase and Stereo-specific Transformations in this compound Synthesis

The biosynthesis of this compound is a multi-step process involving several key enzymes that exhibit remarkable stereo-specificity. A crucial step in this pathway is the formation of an epoxy alcohol from a fatty acid hydroperoxide, which is subsequently converted to a trihydroxy derivative by epoxide hydrolase.

In potato leaves (Solanum tuberosum), the main pathway for linoleic acid metabolism involves its oxygenation by 9-lipoxygenase to form linoleic acid 9(S)-hydroperoxide. This intermediate is then rapidly converted into epoxy alcohols, including methyl 12(R),13(S)-epoxy-9(S)-hydroxy-10(E)-octadecenoate. nih.gov This transformation is catalyzed by a particle-bound epoxy alcohol synthase. Following the formation of the epoxy alcohol, a slower conversion into trihydroxy-octadecenoates is catalyzed by epoxide hydrolase. nih.gov

The stereo-specificity of epoxide hydrolases is a critical factor in determining the final structure of the resulting diol. Plant epoxide hydrolases can exhibit significant differences in their enantioselectivity. For instance, while the epoxide hydrolase from maize can hydrate (B1144303) both enantiomers of a substrate at the same rate, the enzyme from soybean shows high enantioselectivity. researchgate.net The stereochemical outcome is often the result of a stereo-selective attack by a nucleophilic residue of the enzyme on one of the carbon atoms of the oxirane ring. researchgate.net For example, the soybean epoxide hydrolase demonstrates a highly enantioconvergent hydrolysis of racemic 9,10-epoxystearic acid, yielding a single chiral diol product. researchgate.net This suggests a highly specific orientation of the substrate within the enzyme's active site.

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of this compound relies on the coordinated action of several key enzymes. The primary enzymes involved are 9-lipoxygenase and epoxy alcohol synthase.

9-Lipoxygenase (9-LOX): This enzyme initiates the biosynthetic pathway by catalyzing the dioxygenation of linoleic acid to produce 9-hydroperoxyoctadecadienoic acid (9-HPODE). Plant LOXs are non-heme iron-containing fatty acid dioxygenases. nih.gov In potato leaves, the 9-lipoxygenase shows a strong preference for producing the 9-hydroperoxide from linoleic acid over the 13-hydroperoxide, with a ratio of 95:5. nih.gov

Epoxy Alcohol Synthase (EAS): This enzyme converts the 9-HPODE intermediate into an epoxy alcohol. In potato leaves, this enzyme is particle-bound and rapidly metabolizes 9(S)-hydroperoxide into epoxy alcohols. nih.gov Plant epoxy alcohol synthases are often members of the CYP74 family of cytochromes P450. mdpi.comnih.gov These enzymes are isomerases that catalyze the homolysis of the hydroperoxy moiety, leading to the formation of an epoxy alcohol. nih.gov

Below is a table summarizing the characteristics of key enzymes involved in the biosynthesis of this compound.

| Enzyme | Source Organism | Substrate | Product | Cellular Localization | Key Properties |

| 9-Lipoxygenase (9-LOX) | Solanum tuberosum (Potato) | Linoleic acid | 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid | Not specified | High preference for 9-oxygenation (95% of product). nih.gov |

| Epoxy Alcohol Synthase (EAS) | Solanum tuberosum (Potato) | 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid | Methyl 12(R),13(S)-epoxy-9(S)-hydroxy-10(E)-octadecenoate | Particle-bound | Rapidly converts 9-HPODE. nih.gov |

| Epoxide Hydrolase | Solanum tuberosum (Potato) | Methyl 12(R),13(S)-epoxy-9(S)-hydroxy-10(E)-octadecenoate | Methyl 9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoate | Not specified | Slower conversion rate compared to EAS. nih.gov |

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of oxylipins like this compound is tightly regulated at the genetic and molecular level, often in response to environmental stimuli such as pathogen attack or abiotic stress.

Gene Expression Analysis of Biosynthetic Enzymes

Studies have shown that the expression of genes encoding key biosynthetic enzymes, such as lipoxygenases, is often induced by various stress factors. For example, in tomato (Solanum lycopersicum), the expression of several 9-LOX and 13-LOX genes is differentially regulated in response to heat, cold, drought, and salt stress. nih.gov This suggests that the production of specific oxylipins is tailored to the particular stress condition.

In tomato leaves, heat stress leads to a downregulation of several 9-LOX genes, while cold stress induces the expression of others. nih.gov Similarly, drought and salt stress also elicit specific expression patterns of LOX genes. This differential regulation highlights the complexity of the plant's response to environmental challenges and the specific roles that different oxylipins may play in these responses.

Transcriptional and Post-Translational Control Mechanisms

The regulation of oxylipin biosynthesis extends beyond gene expression to include transcriptional and post-translational control mechanisms.

Transcriptional Control: The promoters of LOX genes contain various cis-acting regulatory elements that respond to developmental cues and environmental stresses. These elements can be targeted by transcription factors that modulate gene expression. For instance, the activation of 9-LOX-derived oxylipin signaling can induce the synthesis and signaling of brassinosteroids, a class of plant hormones that regulate growth and cell wall integrity, suggesting a complex interplay between different signaling pathways. nih.govnih.gov

Post-Translational Control: Post-translational modifications (PTMs) of proteins, such as phosphorylation, are rapid and reversible mechanisms that can fine-tune enzyme activity. researchgate.net While specific PTMs for the enzymes directly involved in this compound synthesis are not well-documented, it is known that PTMs play a crucial role in regulating plant immune signaling and metabolic pathways. nih.govfrontiersin.org For example, phosphorylation can alter a protein's conformation, enzymatic activity, and interactions with other proteins. youtube.com It is plausible that the activity of 9-lipoxygenase and epoxy alcohol synthase is also modulated by such modifications in response to cellular signals.

Organismal Diversity in this compound Biosynthetic Routes

Plant Biosynthetic Pathways for Epoxy-Hydroxy Octadecenoates

The biosynthesis of epoxy-hydroxy octadecenoates is a feature of various plant species, where these compounds are often involved in defense mechanisms against pathogens.

In potato leaves, the primary pathway for the formation of these compounds starts with the action of 9-lipoxygenase on linoleic acid. nih.gov This leads to the formation of 9-HPODE, which is then converted by epoxy alcohol synthase to epoxy alcohols, including this compound. nih.gov These epoxy alcohols can be further metabolized by epoxide hydrolase to form trihydroxy derivatives, which have been shown to have antifungal properties. nih.gov

In oats (Avena sativa), a peroxygenase pathway is involved in the synthesis of epoxy fatty acids. youtube.com The incubation of linoleic acid with a combination of a peroxygenase (AsPXG1) and a 9-lipoxygenase (AsLOX2) resulted in the production of several epoxy fatty acids, including a minor product identified as likely being 12,13-epoxy-9-hydroxy-10-trans-octadecenoic acid. youtube.com This indicates that different enzymatic pathways can lead to the formation of similar epoxy-hydroxy octadecenoates in different plant species.

The diversity of these pathways across the plant kingdom suggests that these compounds play important and conserved roles in plant physiology, particularly in response to environmental stresses.

Fungal and Microbial Biosynthetic Systems

The biosynthesis of epoxy-hydroxy-octadecenoates in the microbial kingdom is characterized by diverse enzymatic strategies. Fungi and bacteria have evolved unique pathways to oxygenate linoleic acid, leading to the formation of compounds structurally related to this compound.

A notable example is found in the rice blast fungus, Magnaporthe oryzae. This organism possesses a bifunctional enzyme, a dioxygenase-cytochrome P450 fusion protein named 10R-DOX-EAS. nih.gov This enzyme sequentially transforms linoleic acid first into 10(R)-hydroperoxy-8(E),12(Z)-octadecadienoic acid (10R-HPODE) and subsequently into 12S(13R)-epoxy-10R-hydroxy-8(E)-octadecenoic acid. nih.gov The reaction involves an initial oxygenation at the C-10 position by the dioxygenase (DOX) domain, followed by an intramolecular rearrangement catalyzed by the cytochrome P450 (CYP) domain to form the epoxy alcohol. nih.gov Experiments using a mix of ¹⁶O₂ and ¹⁸O₂ confirmed that the epoxy alcohol is formed from the 10R-HPODE intermediate through an intramolecular mechanism. nih.gov

In bacteria, different transformation pathways have been identified. For instance, Bacillus megaterium ALA2 is capable of converting linoleic acid into 12,13-epoxy-9-octadecenoic acid, which is then further metabolized into 12,13-dihydroxy-9-octadecenoic acid. acs.org Other bacteria, such as Pseudomonas aeruginosa PR3, are known to produce dihydroxy fatty acids from oleic acid, such as 7,10-dihydroxy-8-(E)-octadecenoic acid (DOD), highlighting the capacity of these microorganisms to perform multiple hydroxylation events on fatty acid chains. oup.com Similarly, Pseudomonas sp. 42A2 can convert oleic acid into (E)-10-hydroxy-8-octadecenoic acid. These microbial systems represent a rich source of novel enzymes for the production of value-added hydroxy fatty acids.

Table 1: Fungal and Microbial Enzymes in Epoxy-Hydroxy-Octadecenoate Biosynthesis

| Organism | Enzyme/System | Substrate | Key Products | Citation |

|---|---|---|---|---|

| Magnaporthe oryzae | 10R-DOX-EAS (Dioxygenase-Cytochrome P450 fusion) | Linoleic Acid | 12S(13R)-epoxy-10R-hydroxy-8(E)-octadecenoic acid | nih.gov |

| Bacillus megaterium ALA2 | Unspecified enzymes | Linoleic Acid | 12,13-epoxy-9-octadecenoic acid, 12,13-dihydroxy-9-octadecenoic acid | acs.org |

| Pseudomonas aeruginosa PR3 | Unspecified enzymes | Oleic Acid | 7,10-dihydroxy-8-(E)-octadecenoic acid | oup.com |

| Pseudomonas sp. 42A2 | Unspecified enzymes | Oleic Acid | (E)-10-hydroxy-8-octadecenoic acid |

Analogous Pathways in Other Biological Systems

Pathways analogous to the formation of this compound exist in both the plant and animal kingdoms, where they play roles in various physiological processes, including defense and signaling.

Plant Systems: In plants, the biosynthesis of epoxy fatty acids is well-documented, particularly the formation of vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), an isomer of the epoxy group in the target compound. aocs.org In plants like Euphorbia lagascae and Vernonia galamensis, vernolic acid synthesis is catalyzed by a cytochrome P450-dependent monooxygenase. aocs.orgnih.gov This enzyme acts on linoleoyl-phosphatidylcholine, converting the linoleate (B1235992) moiety directly into vernoleate. nih.gov In other species, such as Crepis palaestina and Stokesia laevis, a different enzyme, a Δ12 desaturase-like epoxygenase, is responsible for this transformation. aocs.orgresearchgate.net

A pathway leading to a compound with the same functional groups as this compound has been identified in potato (Solanum tuberosum) leaves. nih.gov This pathway involves a 9-lipoxygenase that converts linoleic acid to 9(S)-hydroperoxy-linoleic acid. This intermediate is then metabolized by a particle-bound epoxy alcohol synthase into epoxy alcohols, including methyl 12(R),13(S)-epoxy-9(S)-hydroxy-10(E)-octadecenoate. nih.gov This demonstrates the existence of plant enzymes capable of generating the specific combination of epoxy and hydroxy functionalities on an octadecenoate backbone.

Mammalian Systems: In mammals, the metabolism of linoleic acid by cytochrome P450 (CYP) epoxygenases is a key pathway for generating signaling molecules. nih.govnih.gov Several CYP isoforms, including CYP2C9, CYP2J2, and CYP2C8, can convert linoleic acid into its epoxides, 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME), also known as isoleukotoxin. nih.gov These epoxides can be subsequently hydrolyzed by the soluble epoxide hydrolase (sEH) to form the corresponding vicinal diols, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME). nih.gov While this pathway does not directly yield this compound, it represents an analogous system where a 12,13-epoxide is formed from linoleic acid, which can then be further metabolized. The formation of hydroxy-epoxy derivatives from linoleic acid hydroperoxides is also recognized in mammalian systems, particularly in the skin, where they are implicated in forming the epidermal permeability barrier. nih.gov

Table 2: Analogous Biosynthetic Pathways in Plants and Mammals

| Kingdom | Organism/System | Enzyme/System | Substrate | Key Products | Citation |

|---|---|---|---|---|---|

| Plant | Euphorbia lagascae | Cytochrome P450 monooxygenase | Linoleoyl-phosphatidylcholine | Vernoleoyl-phosphatidylcholine | aocs.orgnih.gov |

| Plant | Stokesia laevis | Δ12 Epoxygenase (desaturase-like) | Linoleic Acid | Vernolic acid | aocs.orgresearchgate.net |

| Plant | Solanum tuberosum (Potato) | 9-Lipoxygenase, Epoxy alcohol synthase | Linoleic Acid | Methyl 12(R),13(S)-epoxy-9(S)-hydroxy-10(E)-octadecenoate | nih.gov |

| Mammal | Human | Cytochrome P450 Epoxygenases (e.g., CYP2C9, CYP2J2) | Linoleic Acid | 12,13-Epoxyoctadecenoic acid (12,13-EpOME) | nih.gov |

| Mammal | Human | Soluble Epoxide Hydrolase (sEH) | 12,13-Epoxyoctadecenoic acid | 12,13-Dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) | nih.gov |

Metabolism and Derivatization of 12,13 Epoxy 9 Hydroxy 10 Octadecenoate

Oxidative and Reductive Transformation Pathways

The metabolic fate of 12,13-Epoxy-9-hydroxy-10-octadecenoate is significantly influenced by oxidative and reductive enzymatic activities. These transformations can modify its structure and biological function.

One primary oxidative pathway involves the dehydrogenation of the hydroxyl group at the C-9 position. This reaction is catalyzed by dehydrogenase enzymes and results in the formation of a keto-epoxy derivative, specifically 13-keto-9,10-epoxy-octadecenoate. nih.gov This conversion represents a significant alteration of the molecule's chemical properties.

Furthermore, lipoxygenase (LOX) enzymes can catalyze the transformation of fatty acid epoxides. nih.govnih.govlookchem.comresearchgate.net This process can introduce additional hydroperoxy groups, leading to the formation of hydroperoxy-epoxy derivatives. nih.gov While not directly demonstrated for this compound, the general mechanism involves the abstraction of a hydrogen atom and the insertion of molecular oxygen. frontiersin.org These hydroperoxy intermediates can then undergo further reactions. nih.gov

Reductive pathways can also play a role in the metabolism of related oxidized fatty acids. For instance, hydroperoxide groups, which can be present in precursors or formed on the epoxy fatty acid itself, can be reduced to hydroxyl groups. frontiersin.org This reduction can be carried out by various peroxidases.

The initial formation of this compound itself is a result of oxidative processes acting on linoleic acid. This can occur through the action of lipoxygenases, which produce hydroperoxy-octadecadienoates (HpODEs) as intermediates. nih.gov These intermediates are then converted to hydroxy-epoxy-octadecenoates. nih.gov Specifically, the formation of a related compound, 13-(R)-hydroxy-9(R),10(R)-trans-epoxy-(11E)-octadecenoate, has been attributed to the sequential action of 12(R)-lipoxygenase (12(R)-LO) and epidermal lipoxygenase 3 (eLOX3). nih.gov Cytochrome P450 enzymes are also known to be involved in the epoxidation of polyunsaturated fatty acids. nih.gov

Conjugation and Esterification Processes

Conjugation and esterification represent important pathways for the modification and potential inactivation of this compound. These processes alter the polarity and size of the molecule, affecting its transport and biological activity.

Esterification is a key metabolic route where the carboxylic acid group of this compound is linked to an alcohol, typically glycerol, to form an ester. This process of re-esterification is considered a mechanism of inactivation for the free fatty acid form. nih.gov The resulting esterified compound can be incorporated into complex lipids.

While specific conjugation products of this compound are not extensively detailed in the available literature, it is known that the diol metabolites of epoxy fatty acids can be conjugated for removal from the body. nih.gov This suggests that after hydrolysis of the epoxide ring, the resulting dihydroxy derivatives may undergo conjugation with molecules such as glucuronic acid or glutathione, a common detoxification pathway for xenobiotics and endogenous metabolites.

The table below summarizes the key metabolic processes of conjugation and esterification.

| Process | Description | Potential Outcome |

| Esterification | The carboxylic acid group is converted to an ester, often by incorporation into glycerolipids. | Inactivation of the free acid form and incorporation into lipid structures. nih.gov |

| Conjugation | Following hydrolysis to a diol, the molecule may be conjugated with polar molecules like glucuronic acid or glutathione. | Increased water solubility to facilitate excretion from the body. nih.gov |

Formation of Downstream Trihydroxy and Dihydroxy Octadecenoate Derivatives

A major metabolic pathway for this compound is the enzymatic hydrolysis of the epoxide ring, leading to the formation of vicinal diols. This reaction is primarily catalyzed by soluble epoxide hydrolase (sEH). nih.gov The action of sEH on the 12,13-epoxide group results in the formation of a 9,12,13-trihydroxy-10-octadecenoate. nih.govhmdb.ca

The formation of these trihydroxy derivatives can also occur through non-enzymatic acid-catalyzed hydrolysis in a low pH environment. nih.gov The resulting trihydroxyoctadecenoic acids, such as 9,12,13-Trihydroxy-10-octadecenoic acid (also known as Pinellic acid), are more polar than the parent epoxy fatty acid. hmdb.calarodan.comnih.gov

In addition to the formation of triols, dihydroxy derivatives can also be generated. While the primary product of sEH action on this compound is a triol, the broader metabolism of oxidized linoleic acid can produce various dihydroxy-octadecenoates (DiHOMEs). nih.gov

The subsequent metabolism of these polyhydroxylated derivatives can involve further oxidation. For example, the hydroxyl groups of the trihydroxy and dihydroxy derivatives can be dehydrogenated to form keto compounds, such as 13-keto-9,10-dihydroxy-octadecenoate. nih.gov

The table below outlines the key downstream hydroxylated derivatives.

| Precursor | Enzyme/Condition | Product |

| This compound | Soluble Epoxide Hydrolase (sEH) or low pH | 9,12,13-Trihydroxy-10-octadecenoate nih.govhmdb.ca |

| 13-hydroxy-9,10-epoxy-octadecenoate | Dehydrogenase | 13-keto-9,10-dihydroxy-octadecenoate nih.gov |

Catabolic Pathways and Degradation Products of this compound

The ultimate breakdown of this compound and its derivatives likely proceeds through beta-oxidation. science.govwikipedia.org This is a fundamental catabolic process for fatty acids, occurring within the mitochondria and peroxisomes, which sequentially shortens the carbon chain to produce acetyl-CoA. wikipedia.org

For beta-oxidation to occur, the fatty acid must first be activated to its acyl-CoA derivative. aocs.org The presence of the epoxide and hydroxyl groups on the fatty acid chain may require the action of auxiliary enzymes to modify the structure before it can be fully processed by the core beta-oxidation enzymes. wikipedia.org

While specific degradation products of this compound are not extensively documented, the general process of beta-oxidation would lead to the generation of acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.org Any remaining smaller chain fatty acids could potentially be further metabolized or excreted.

The thermal decomposition of a related compound, methyl (12S, 13S)-(E)-12,13-epoxy-9-hydroperoxy-10-octadecenoate, provides some insight into potential cleavage products, which include smaller aldehydes and esterified fatty acids. However, this is a result of high-temperature decomposition and may not fully represent enzymatic catabolism in biological systems.

The table below summarizes the key aspects of the catabolism of this compound.

| Catabolic Pathway | Description | Key End Product |

| Beta-oxidation | Sequential removal of two-carbon units from the fatty acid chain. wikipedia.org | Acetyl-CoA wikipedia.org |

Biological Roles and Physiological Functions of 12,13 Epoxy 9 Hydroxy 10 Octadecenoate

Role in Plant Defense Responses

There is no specific research available detailing the interactions of 12,13-Epoxy-9-hydroxy-10-octadecenoate with plant pathogens such as fungi and oomycetes.

Specific studies on the induction of defense-related gene expression in plants by this compound are not present in the current scientific literature.

The role of this compound in plant responses to abiotic stressors like wounding and oxidative stress has not been specifically investigated.

Modulation of Cellular Signaling Pathways

Detailed signal transduction mechanisms in plants that involve this compound have not been elucidated.

There is no specific information on the roles of this compound in intercellular or intracellular communication within plants.

Contributions to Organismal Growth and Development in Non-Human Systems

While direct research on the specific effects of this compound on the growth and development of non-human organisms is not extensively documented, its structural relatives, which are derivatives of linoleic acid oxidation, are known to be involved in critical physiological processes. ebi.ac.uk Compounds similar in structure, such as other hydroxy-epoxy-octadecenoates, are implicated in the formation of the epidermal skin barrier in mammals. nih.gov These oxidized lipids are downstream products of hydroperoxy-octadecadienoates and are essential for maintaining barrier function. ebi.ac.uknih.gov

In the plant kingdom, related molecules, specifically cutin and suberin monomers, are fundamental components of protective barriers and are involved in developmental processes. nih.gov Suberin, a complex polymer containing fatty acid derivatives, is deposited in root cell walls, providing a crucial barrier against water loss and pathogen invasion. nih.gov The biosynthesis of these monomers is a tightly regulated process, essential for the proper development and function of root tissues like the epidermis, exodermis, and endodermis. nih.gov Although the direct application of this compound in these processes is yet to be fully elucidated, its nature as a cutin monomer suggests a potential role in plant growth and defense.

Influence on Microbiome Composition and Interactions

The rhizosphere, the soil region immediately surrounding plant roots, is a dynamic environment where complex chemical communication shapes microbial communities. This compound, as a component of root exudates, is an active participant in these interactions.

Root Exudate Chemistry and Rhizosphere Dynamics

Root exudates contain a diverse array of compounds that can either attract beneficial microbes or deter pathogenic ones. Cutin monomers, such as this compound, are significant components of this chemical cocktail. researchgate.net The composition of these exudates can be influenced by various factors, including plant species, developmental stage, and environmental conditions. The presence of suberin and its monomers in the root system is crucial for protecting the inner tissues from the surrounding soil environment and can be modulated in response to both beneficial and pathogenic microbes. nih.gov

The release of these fatty acid derivatives into the rhizosphere directly influences the physicochemical properties of the soil and the availability of nutrients, thereby shaping the microbial habitat. For instance, the degradation and modification of suberin are necessary for processes like lateral root emergence, indicating that the release of its constituent monomers is a regulated part of root development and interaction with the soil environment. nih.gov

Chemoattraction and Growth Modulation of Microorganisms

There is growing evidence that cutin monomers act as signaling molecules in the establishment of plant-microbe symbioses. researchgate.net These compounds have been reported to be fungal signals that facilitate host recognition for mycorrhizal symbiosis, a crucial relationship for nutrient uptake in many plants. researchgate.net For example, cutin monomers can promote the formation of appressoria, the specialized structures used by fungi to penetrate plant tissues. researchgate.net

The table below summarizes the observed effects of related cutin and suberin monomers on microorganisms, suggesting a potential role for this compound in similar interactions.

| Microorganism Type | Observed Effect of Related Monomers | Potential Implication for this compound |

| Mycorrhizal Fungi | Stimulation of spore germination and hyphal branching | May act as a chemoattractant and growth promoter for symbiotic fungi. |

| Pathogenic Fungi | Induction of appressorium formation | Could potentially be a signal for infection by some pathogens. |

| Soil Bacteria | Alteration of community composition and metabolic activity | May selectively promote or inhibit the growth of specific bacterial taxa in the rhizosphere. |

This table is based on findings related to cutin and suberin monomers in general, as direct data for this compound is limited.

Advanced Analytical Methodologies for 12,13 Epoxy 9 Hydroxy 10 Octadecenoate Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 12,13-Epoxy-9-hydroxy-10-octadecenoate, enabling the isolation of specific isomers from complex biological or synthetic mixtures. The choice between liquid and gas chromatography depends on the analytical goal, with each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the various isomers of this compound at ambient temperature, which prevents the degradation of these heat-labile compounds. researchgate.net The technique can be adapted to separate both diastereomers and enantiomers.

Reversed-Phase HPLC : This is commonly used to separate diastereomers, such as the erythro and threo forms, which arise from the relative stereochemistry of the hydroxyl and epoxy groups. Separation is achieved based on differences in polarity. A C18 column is frequently employed with a mobile phase consisting of a mixture of solvents like acetonitrile, methanol (B129727), and water, often with a small amount of acid (e.g., acetic acid) to ensure the carboxyl group remains protonated. researchgate.netmetabolomics.se The threo and erythro isomers of related epoxy alcohols have been successfully separated using normal-phase HPLC with a hexane (B92381) and 2-propanol solvent system. metabolomics.se

Chiral Phase HPLC : To separate the enantiomers of a specific diastereomer, chiral stationary phases are required. nih.gov Columns such as those with Chiralcel® OB or OD phases, which are based on cellulose (B213188) derivatives, can distinguish between enantiomers based on the differential stability of the transient diastereomeric complexes they form. nih.gov This technique is crucial for determining the enantiomeric purity of the compound and is vital for studies investigating the stereospecificity of its biological formation and activity. nih.gov

Table 1: Illustrative HPLC Separation Parameters for Epoxy-Hydroxy Fatty Acid Isomers

| Parameter | Reversed-Phase HPLC (Diastereomers) | Chiral Phase HPLC (Enantiomers) |

|---|---|---|

| Stationary Phase | C18 Silica | Cellulose carbamate (B1207046) (e.g., Chiralcel OD) |

| Mobile Phase | Acetonitrile/Water/Acetic Acid (gradient) | Hexane/Isopropanol (isocratic) |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV (210-235 nm), MS, ELSD | UV (210-235 nm), CD |

| Analyte Form | Free acid or methyl ester | Methyl or other ester derivative |

Gas Chromatography (GC) with Derivatization for Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a highly sensitive method for analyzing fatty acids. However, due to the low volatility and polar nature of this compound, chemical derivatization is a mandatory prerequisite for its analysis by GC. semanticscholar.org Derivatization increases the compound's volatility and thermal stability while improving chromatographic peak shape. semanticscholar.org

The process typically involves two main steps:

Esterification : The carboxylic acid group is converted into a less polar and more volatile ester, most commonly a methyl ester (FAME). This is often achieved using reagents like boron trifluoride in methanol (BF3-MeOH). marinelipids.canih.gov

Silylation : The polar hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). marinelipids.canih.gov This step further reduces the polarity and increases the volatility of the molecule. semanticscholar.org

The resulting derivatized compound (e.g., the methyl ester, TMS ether of this compound) can be readily analyzed by GC-MS. nih.govresearchgate.net The technique provides excellent separation of positional isomers and can be used for quantification when appropriate internal standards are employed. nih.gov

Table 2: Standard Derivatization Procedure for GC Analysis

| Step | Reagent | Purpose | Typical Conditions |

|---|---|---|---|

| 1. Esterification | Boron Trifluoride in Methanol (BF3-MeOH) | Converts carboxylic acid to methyl ester | Heat at 60-100°C for 5-15 minutes |

| 2. Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Converts hydroxyl group to TMS ether | Heat at 60-80°C for 15-30 minutes |

Advanced Spectroscopic Characterization of this compound

Spectroscopic methods provide detailed information about the molecular structure, stereochemistry, and conformation of this compound.

Nuclear Magnetic Resonance (NMR) for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for structural and stereochemical elucidation in solution. Both ¹H and ¹³C NMR provide a wealth of information. nih.govnih.gov

¹H NMR : The proton NMR spectrum reveals key details. The chemical shifts (δ) and coupling constants (J) of the protons on the epoxide ring (H-12 and H-13), the methine proton at the hydroxyl-bearing carbon (H-9), and the olefinic protons (H-10 and H-11) are particularly diagnostic. marinelipids.ca

The coupling constant between the olefinic protons (J_H10-H11) can confirm the trans (E) or cis (Z) geometry of the double bond (typically ~15 Hz for trans).

The relative stereochemistry of the epoxy and hydroxyl groups (erythro vs. threo) can often be inferred from the chemical shifts and coupling patterns of the adjacent protons.

¹³C NMR : The carbon NMR spectrum complements the proton data by providing the chemical shift for each carbon atom in the molecule, confirming the carbon skeleton and the position of the functional groups. nih.gov

Table 3: Representative ¹H NMR Chemical Shifts for Epoxy-Hydroxy Fatty Acid Moieties

| Proton(s) | Typical Chemical Shift (δ, ppm) | Information Provided |

|---|---|---|

| -CH=CH- (Olefinic) | 5.3 - 5.8 | Double bond geometry (from J-coupling) |

| -CH(OH)- | 3.6 - 4.1 | Position of hydroxyl group |

| -CH(O)CH- (Epoxide) | 2.9 - 3.2 | Presence and position of epoxide ring marinelipids.ca |

| -CH₂- adjacent to C=C | ~2.1 | Position relative to double bond marinelipids.ca |

| Terminal -CH₃ | ~0.9 | End of the aliphatic chain |

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. It provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₈H₃₂O₄). nih.gov

When coupled with tandem mass spectrometry (MS/MS), HRMS is also a powerful tool for structural elucidation. researchgate.net The molecule is fragmented in a controlled manner, and the masses of the resulting fragments provide information about the molecule's connectivity. Characteristic fragmentation patterns for epoxy fatty acids often involve cleavage at the epoxide ring. nih.gov For instance, in electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ can be fragmented to yield ions that are diagnostic for the positions of the epoxy and hydroxyl groups. nih.gov Analysis of the TMS-derivatized compound by GC-MS also yields specific fragment ions that pinpoint the locations of the original functional groups. marinelipids.ca

Table 4: Predicted HRMS Data and Key Fragment Ions for [M-H]⁻ of this compound

| Ion | Exact Mass (m/z) | Formula | Origin |

|---|---|---|---|

| [M-H]⁻ | 311.2228 | C₁₈H₃₁O₄⁻ | Parent Ion |

| Fragment 1 | 197.1183 | C₁₁H₁₇O₃⁻ | Cleavage between C11-C12 |

| Fragment 2 | 171.1023 | C₉H₁₅O₃⁻ | Cleavage between C9-C10 with loss of H₂O |

| Fragment 3 | 113.0972 | C₇H₁₃O⁻ | Cleavage at C13-C14 and C-O bond of epoxide |

Note: Fragmentation patterns are predictive and can vary based on instrumentation and collision energy. Data is illustrative.

Circular Dichroism (CD) for Enantiomeric Determination

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an essential tool for determining the absolute stereochemistry of the chiral centers in this compound.

Each enantiomer of the compound will produce a CD spectrum that is a mirror image of its counterpart. The sign of the Cotton effect (the characteristic peaks in a CD spectrum) at specific wavelengths can be correlated to the absolute configuration (R/S) of the stereocenters. While electronic CD can be used, Vibrational Circular Dichroism (VCD), which measures CD in the infrared region, can provide even more detailed structural information. rsc.org

In practice, the experimental CD spectrum of an isolated enantiomer is often compared with spectra predicted by quantum-chemical calculations for structures with a known absolute configuration. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry (e.g., 9S, 12R, 13S). This method is critical for understanding the enantioselectivity of the enzymes that produce these molecules. nih.gov

Isotopic Labeling Strategies for Biosynthetic Pathway Elucidation and Metabolic Flux Analysis

Isotopic labeling is a powerful methodology for tracing the metabolic fate of molecules and quantifying the rates of their conversion, a field known as metabolic flux analysis (MFA). thieme-connect.de In the context of this compound, these techniques are invaluable for elucidating its biosynthetic origins and understanding its metabolic turnover. The core principle involves introducing a stable isotope-labeled precursor into a biological system and tracking the incorporation of the isotope into the target molecule and its downstream metabolites. thieme-connect.de

The biosynthesis of this compound is thought to originate from linoleic acid. The proposed pathway involves the action of lipoxygenase (LOX) enzymes, which introduce a hydroperoxy group, followed by further enzymatic or non-enzymatic reactions to form the epoxy and hydroxyl moieties. nih.govmdpi.com To investigate this pathway, stable isotope-labeled linoleic acid, such as uniformly 13C-labeled linoleic acid ([U-13C]-linoleic acid), can be supplied to the biological system under investigation. researchgate.net The subsequent analysis of this compound and related metabolites by mass spectrometry would reveal the incorporation of 13C, confirming their biosynthetic relationship.

Metabolic flux analysis (MFA), particularly 13C-MFA, extends this qualitative tracing to provide quantitative measurements of the rates (fluxes) of metabolic pathways. nih.gov By measuring the mass isotopomer distributions (the relative abundance of molecules with different numbers of isotopic labels) in the target metabolite and its precursors, the relative contributions of different pathways to its production can be determined. frontiersin.org For instance, by using specifically labeled glucose tracers, such as [1-13C]-glucose or [U-13C]-glucose, researchers can trace the flow of carbon through central carbon metabolism into the fatty acid synthesis pathways that produce linoleic acid, and subsequently, this compound. frontiersin.org This allows for the quantification of the flux through the lipoxygenase and epoxidation pathways.

A variety of stable isotope tracers can be employed in these studies, each providing unique insights into the metabolic network. The choice of tracer depends on the specific metabolic questions being addressed.

Table 1: Common Stable Isotope Tracers for Metabolic Flux Analysis

| Isotopic Tracer | Application in Fatty Acid Metabolism Research |

| [U-13C]-Glucose | Traces the flow of carbon from glucose through glycolysis and the pentose (B10789219) phosphate (B84403) pathway into acetyl-CoA, the building block for fatty acid synthesis. frontiersin.org |

| [1,2-13C2]-Glucose | Helps to distinguish between glycolysis and the pentose phosphate pathway. |

| [U-13C]-Glutamine | Traces the contribution of glutamine to the TCA cycle and lipogenesis through reductive carboxylation. |

| [U-13C]-Linoleic Acid | Directly traces the conversion of linoleic acid to its oxidized metabolites, including this compound. researchgate.net |

| Deuterated Water (D2O) | Can be used to measure de novo lipogenesis by tracking the incorporation of deuterium (B1214612) into newly synthesized fatty acids. |

The data obtained from isotopic labeling experiments are then used to construct and constrain metabolic models, providing a detailed quantitative picture of the production and consumption of this compound in a given biological system.

Quantitative Profiling and Metabolomics Approaches

The quantitative analysis of this compound in complex biological samples relies on advanced analytical techniques, primarily mass spectrometry coupled with liquid chromatography (LC-MS). These methods are central to the field of metabolomics, which aims to comprehensively measure the complement of small molecules (metabolites) in a biological system.

Targeted and Untargeted Metabolomics in Biological Systems

Metabolomics studies can be broadly categorized into two approaches: untargeted and targeted.

Untargeted metabolomics aims to detect and relatively quantify as many metabolites as possible in a sample to provide a global snapshot of the metabolome. nih.govfrontiersin.org This approach is often used for hypothesis generation and biomarker discovery. In the context of this compound, an untargeted lipidomics approach would involve extracting all lipids from a biological sample (e.g., plasma, tissue, or cell culture), separating them using ultra-high-performance liquid chromatography (UPLC), and analyzing them with a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap). nih.govfrontiersin.org The resulting data is complex, and sophisticated software is used to identify features corresponding to different metabolites based on their accurate mass and fragmentation patterns. mdpi.com Untargeted metabolomics has been successfully used to identify a wide range of oxidized lipids in various biological contexts, including placental tissue in preeclampsia and serum in Wilson's disease. nih.govfrontiersin.org

Targeted metabolomics , in contrast, focuses on the accurate and precise quantification of a predefined set of metabolites. lipidmaps.org This hypothesis-driven approach is used to validate findings from untargeted studies or to measure the concentrations of specific metabolites of known biological relevance. For the quantitative profiling of this compound, a targeted LC-MS/MS method would be developed. lipidmaps.org This typically involves using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the target analyte) is selected and fragmented, and a specific product ion is monitored. This highly selective and sensitive technique allows for accurate quantification even in complex biological matrices. lipidmaps.org The development of a targeted method requires a pure analytical standard of the compound and often a stable isotope-labeled internal standard for the most accurate quantification. lipidmaps.org

Table 2: Hypothetical Targeted LC-MS/MS Method for this compound

| Parameter | Description |

| Chromatography | |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20) with 0.1% formic acid |

| Gradient | A gradient from a lower to a higher percentage of mobile phase B to elute the analyte. |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | 311.2 (corresponding to [M-H]- for C18H32O4) |

| Product Ion (m/z) | Specific fragment ions generated by collision-induced dissociation (e.g., fragments corresponding to cleavage at the epoxy or hydroxyl groups). |

| Internal Standard | Deuterated this compound (e.g., d4-labeled) |

Monitoring of Metabolic Intermediates and Derivatives

A comprehensive understanding of the biological role of this compound requires not only its quantification but also the monitoring of its metabolic precursors, intermediates, and downstream derivatives. The same targeted and untargeted metabolomics approaches described above are used for this purpose.

One of the primary metabolic fates of epoxy fatty acids is hydration to their corresponding diols, catalyzed by soluble epoxide hydrolase (sEH). nih.gov Therefore, a key derivative to monitor in biological systems is 9,12,13-trihydroxy-10-octadecenoic acid (9,12,13-TriHOME) . The analysis of TriHOME isomers can be complex due to the presence of multiple stereoisomers, but specialized LC-MS/MS methods have been developed for their separation and quantification. metabolomics.se Monitoring the ratio of the parent epoxide to its diol metabolite can provide insights into the activity of sEH and the biological half-life of this compound.

Other potential metabolic transformations include further oxidation to keto-derivatives or degradation into smaller chain fragments. Untargeted metabolomics can be particularly useful in identifying such novel or unexpected metabolites.

Table 3: Key Metabolic Intermediates and Derivatives of this compound

| Compound Name | Abbreviation | Role | Analytical Method |

| Linoleic acid | LA | Precursor | GC-MS, LC-MS/MS |

| 9-Hydroperoxyoctadecadienoic acid | 9-HPODE | Intermediate precursor | LC-MS/MS (often reduced to 9-HODE for analysis) |

| 13-Hydroperoxyoctadecadienoic acid | 13-HPODE | Intermediate precursor | LC-MS/MS (often reduced to 13-HODE for analysis) |

| 9,12,13-Trihydroxy-10-octadecenoic acid | 9,12,13-TriHOME | Dihydroxy metabolite | LC-MS/MS metabolomics.se |

By integrating these advanced analytical methodologies, researchers can build a detailed picture of the biosynthesis, metabolism, and quantitative levels of this compound in various biological systems, paving the way for a deeper understanding of its physiological and pathological roles.

Synthetic and Chemoenzymatic Approaches to 12,13 Epoxy 9 Hydroxy 10 Octadecenoate

Total Chemical Synthesis Strategies for Specific Isomers

The total chemical synthesis of 12,13-epoxy-9-hydroxy-10-octadecenoate and its isomers is a complex undertaking that requires precise control over stereochemistry. Researchers have developed multi-step synthetic routes to obtain specific isomers, often starting from readily available chiral precursors.

A common strategy involves the stereoselective epoxidation of a dienoic acid derivative. For instance, the synthesis of methyl 13S-hydroxy-11S,12S-epoxy-9Z-octadecenoate, an isomer of the target compound, has been achieved with high diastereomeric excess. researchgate.net The Sharpless asymmetric epoxidation of methyl 13S-hydroxy-9Z,11E-octadecadienoate (13S-HODE) using tert-butyl hydroperoxide (TBHP) as the oxidant, titanium tetraisopropoxide as the catalyst, and L(+)-diisopropyl tartrate (L-DIPT) as the chiral ligand, preferentially yields the erythro isomer. researchgate.net

In a different approach focusing on a regioisomer, the synthesis of racemic 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate (13,9-HEL) has been reported. nih.gov This synthesis begins with the Dess-Martin periodinane oxidation of methyl 9-hydroxynonanoate to the corresponding aldehyde, which is then subjected to a Wittig reaction to introduce the rest of the carbon chain. nih.gov Subsequent epoxidation and reduction steps lead to the final product. A key step in this synthesis is the oxidation of methyl 9-hydroxynonanoate, which proceeds with a high yield of 90%. nih.gov

The following table summarizes the diastereoselective epoxidation of methyl ricinoleate, a related C18 hydroxy fatty acid, which demonstrates the feasibility of achieving high stereoselectivity in such systems.

Table 1: Diastereoselective Epoxidation of Methyl Ricinoleate

| Epoxidation Method | Yield of Isomer 5 (%) | Yield of Isomer 6 (%) | Reference |

|---|---|---|---|

| mCPBA | 41 | 42 | researchgate.net |

| TBHP, Vanadyl Acetylacetonate | 77 | 2 | researchgate.net |

| TBHP, Titanium (IV) Isopropoxide | 72 | 6 | researchgate.net |

Enzymatic Synthesis and Biocatalysis for this compound Production

Enzymatic approaches offer a green and highly selective alternative to chemical synthesis for producing this compound. These methods often utilize lipoxygenases (LOXs) and cytochrome P450 monooxygenases (CYPs) to catalyze the specific oxygenation of linoleic acid.

Recombinant Enzyme Expression and Optimization for Bioconversion

The use of recombinant microorganisms, such as Escherichia coli, to express specific enzymes is a powerful tool for the production of oxylipins. By optimizing the expression and reaction conditions, high yields and productivities can be achieved.

For example, the stereo-specific production of 9R-hydroxy-10E,12Z-octadecadienoic acid (9R-HODE), a related hydroxy fatty acid, has been demonstrated using whole recombinant E. coli cells expressing a 9R-lipoxygenase from Nostoc sp. SAG 25.82. researchgate.net Optimization of parameters such as pH, temperature, cell density, substrate concentration, and oxygen supply were crucial for maximizing the yield. researchgate.net Under optimal conditions, a production of 14.3 g/L of 9R-HODE was achieved in one hour, with a conversion yield of 95%. researchgate.net

**Table 2: Optimal Conditions for 9R-HODE Production by Recombinant *E. coli***

| Parameter | Optimal Value | Reference |

|---|---|---|

| pH | 7.5 | researchgate.net |

| Temperature | 25°C | researchgate.net |

| Cell Concentration | 40 g/L | researchgate.net |

| Linoleic Acid Concentration | 15 g/L | researchgate.net |

| Oxygenation Rate | 1 vvm | researchgate.net |

| Agitation Speed | 250 rpm | researchgate.net |

Substrate Specificity and Regioselectivity in Bioconversions

The choice of enzyme is critical as it determines the specific isomer of the product that is formed. Different enzymes exhibit distinct substrate specificities and regioselectivities.

Lipoxygenases, for example, can be highly specific for the position of oxygenation on the fatty acid chain. nih.gov Mammalian LOXs are classified based on their positional specificity of arachidonic acid oxygenation. analis.com.my Similarly, cytochrome P450 monooxygenases can catalyze the epoxidation of different double bonds in polyunsaturated fatty acids.

A study comparing two rabbit liver cytochrome P450 isoforms, P4502CAA and P4502C2, demonstrated their ability to epoxidize linoleic acid to both 9,10-epoxyoctadecenoic acid and 12,13-epoxyoctadecenoic acid. nih.gov Interestingly, both enzymes produced these two epoxides in a similar ratio of approximately 1.6:1 in favor of the 12,13-epoxide. nih.gov This indicates that while these enzymes can produce the desired 12,13-epoxy scaffold, they also generate the 9,10-epoxy regioisomer.

Table 3: Regioselectivity of Cytochrome P450 Isoforms in Linoleic Acid Epoxidation

| Enzyme | Ratio of 12,13-epoxide to 9,10-epoxide | Reference |

|---|---|---|

| P4502CAA | 1.6 : 1 | nih.gov |

| P4502C2 | 1.6 : 1 | nih.gov |

Development of Stable Analogs for Research Applications

The inherent instability of this compound, which can be readily hydrolyzed to the corresponding diol, poses challenges for its study. nih.gov To overcome this, researchers have designed and synthesized stable analogs that are resistant to metabolic inactivation.

One strategy involves modifying the carboxylic acid group to prevent esterification. The introduction of a 2,2-dimethyl substitution at the carbon adjacent to the carboxylate creates steric hindrance, thereby inhibiting acylation. nih.gov This modification helps to maintain the compound in its free acid form, which is often the biologically active state. nih.gov

Another approach to enhance stability is to replace the labile epoxide with a more robust functional group. While not yet reported specifically for this compound, the synthesis of ether-linked analogs is a common strategy for other bioactive lipids to prevent hydrolysis of the epoxide ring.

The synthesis of these stable analogs provides valuable tools for researchers to investigate the physiological and pathological roles of this compound without the complication of rapid degradation. nih.gov

Future Directions and Emerging Research Avenues for 12,13 Epoxy 9 Hydroxy 10 Octadecenoate

Untapped Biosynthetic Diversity and Enzyme Discovery

The biosynthesis of oxylipins is a complex process involving several enzyme families, including lipoxygenases (LOXs), cytochrome P450s (CYPs), and peroxygenases. wikipedia.orgtaylorfrancis.com The formation of epoxy fatty acids can occur through at least three distinct mechanisms in plants. nih.gov One pathway involves a desaturase-like oxygenase, another utilizes a cytochrome P450-like oxygenase, and a third employs a peroxygenase that uses a fatty acid hydroperoxide as an oxidant. nih.gov

Future research will likely focus on discovering novel enzymes with unique specificities and catalytic activities. For instance, the identification of new epoxyalcohol synthases (EAS), a type of cytochrome P450, in various plant and even animal species suggests a largely unexplored enzymatic landscape. deepdyve.commdpi.com Researchers have found that some CYPs possess EAS activity, converting fatty acid hydroperoxides into epoxyalcohols. mdpi.com The discovery of previously unknown hydroperoxide lyases and epoxyalcohol synthases in organisms ranging from rhizobacteria to corals indicates that the biosynthetic genes for oxylipins may have ancient evolutionary origins and have been lost in many metazoan lineages. deepdyve.com A key future goal is to fully characterize these enzymes to understand the precise mechanisms of oxylipin formation and their evolutionary history. aocs.org

Table 1: Key Enzyme Families in Oxylipin Biosynthesis and Future Research Focus

| Enzyme Family | Known Function in Oxylipin Pathway | Future Research Directions |

|---|---|---|

| Lipoxygenases (LOXs) | Catalyze the initial oxygenation of polyunsaturated fatty acids to form fatty acid hydroperoxides. wikipedia.orgaocs.org | Discovery of novel LOXs with different positional specificities; understanding their regulation and role in producing specific oxylipin precursors. frontiersin.org |

| Cytochrome P450s (CYPs) | A diverse superfamily involved in downstream processing, including epoxidation and hydroxylation. Includes specialized enzymes like allene (B1206475) oxide synthase (AOS), hydroperoxide lyase (HPL), and epoxyalcohol synthase (EAS). wikipedia.orgnih.gov | Identification of new CYP enzymes with EAS or other novel activities from diverse organisms; elucidating their structure-function relationships. deepdyve.comnih.gov |

| Peroxygenases | Catalyze the epoxidation of fatty acids using hydroperoxides as the oxygen donor. nih.govnih.gov | Cloning and characterization of peroxygenase genes from various plant species to understand their substrate specificity and catalytic mechanism. nih.gov |

| α-Dioxygenases (α-DOX) | Insert oxygen to form 2-hydroperoxy fatty acids, which can be reduced to 2-hydroxy fatty acids. aocs.org | Investigating their role in generating specific oxylipins and their contribution to signaling pathways. |

Elucidation of Novel Signaling Networks Involving Oxylipins

Oxylipins are critical signaling molecules that regulate a vast number of physiological processes, including plant defense, stress responses, and development. nih.govnih.gov While the signaling pathways of jasmonates are well-studied, the networks involving other oxylipins like 12,13-Epoxy-9-hydroxy-10-octadecenoate are less understood. nih.gov

Emerging research suggests that different oxylipins can induce distinct sets of genes, implying the existence of multiple, specific signaling pathways. nih.gov For example, phytoprostanes and 12-oxo-phytodienoic acid (OPDA) activate genes through TGA transcription factors, a mechanism distinct from the classic jasmonic acid pathway. nih.gov Future investigations will aim to identify the specific receptors and downstream components that mediate the signals of epoxy-hydroxy fatty acids. There is growing evidence that oxylipins can trigger mitochondrial stress signaling, pointing to mitochondria as a central hub in oxylipin activity. frontiersin.org Furthermore, the crosstalk between oxylipin signaling and other hormonal or signaling pathways is an area ripe for exploration, with evidence of interplay with molecules like endocannabinoids. nih.govnih.gov

Cross-Kingdom Biological Interactions and Ecological Impact

Oxylipins are not confined to internal signaling; they are crucial mediators of interactions between organisms. Some volatile oxylipins act as mobile signals in plant-plant and plant-insect communications. nih.gov For instance, certain oxylipins contribute to a plant's resistance against pathogens like Fusarium graminearum. nih.govfrontiersin.org

Future research will delve deeper into the ecological roles of specific oxylipins such as this compound. This includes understanding how these molecules modulate the interactions between plants and their associated microbes, both pathogenic and beneficial. For example, reactive oxygen species (ROS) and oxylipins in root exudates can act as chemoattractants for beneficial fungi like Trichoderma, which in turn helps protect the plant from pathogens. mdpi.com Investigating the role of oxylipins in these complex ecological webs will provide a more holistic understanding of their importance in nature.

Engineering of Biosynthetic Pathways for Targeted Production of this compound

The unique chemical structures of epoxy fatty acids make them valuable as potential industrial feedstocks. researchgate.net However, the plants that naturally produce high levels of these compounds are often not suitable for large-scale agriculture. researchgate.net A significant future direction is the metabolic engineering of commercial oilseed crops like soybeans or microbial systems to produce specific oxylipins. aocs.orgyoutube.com

Researchers have successfully expressed genes for epoxygenase enzymes in transgenic plants, leading to the accumulation of epoxy fatty acids. nih.gov For example, co-expressing an epoxygenase with a diacylglycerol acyltransferase (DGAT) gene, which is involved in triacylglycerol synthesis, has been shown to significantly increase the accumulation of vernolic acid in soybean seeds. researchgate.net Future efforts will focus on optimizing these engineered pathways by identifying and introducing the complete set of genes required for high-yield production of this compound and similar valuable compounds. This involves a deep understanding of the entire metabolic network to avoid bottlenecks and unintended metabolic diversions. youtube.com

Development of Advanced Bioanalytical Tools for Oxylipin Profiling

A major challenge in oxylipin research is their immense structural diversity, including numerous isomers, and their typically low concentrations in biological samples. nih.govnih.gov This complexity necessitates the development of highly sensitive and selective analytical methods. nih.gov

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful technique for oxylipin analysis. nih.govzenodo.orgwur.nl Future advancements will focus on several key areas:

Enhanced Separation: The use of ultra-high-performance liquid chromatography (UHPLC) and novel chromatographic techniques like supercritical fluid chromatography (SFC) will improve the separation of structurally similar isomers. nih.gov

Increased Sensitivity and Selectivity: Improvements in mass spectrometry, such as the use of dynamic multiple reaction monitoring (dMRM) on triple quadrupole instruments, allow for the quantification of a large number of oxylipins at very low levels. zenodo.orgwur.nl The development of ion mobility (IM) spectrometry coupled with LC-MS offers an additional dimension of separation based on the ion's size and shape, which is invaluable for distinguishing isomers. acs.org

Comprehensive Libraries and Standards: A critical need is the expansion of oxylipin libraries with authenticated standards and corresponding internal standards for accurate quantification. zenodo.orgmetwarebio.com The synthesis of stable, non-metabolizable analogs of labile oxylipins will also be crucial for studying their biological functions. nih.gov

Improved Sample Preparation: Developing more efficient and cleaner sample extraction methods, such as solid-phase extraction (SPE), is essential to remove interfering substances and concentrate the analytes of interest before analysis. nih.govzenodo.org

Table 2: Comparison of Bioanalytical Techniques for Oxylipin Analysis

| Technique | Advantages | Limitations | Future Developments |

|---|---|---|---|

| Immunoassays (EIA, RIA) | High sensitivity for single analytes. nih.gov | Lack of specificity for complex mixtures; cross-reactivity issues. nih.gov | Largely being replaced by MS-based methods for comprehensive profiling. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Good for volatile compounds; allows for detection of multiple analytes. nih.govcreative-proteomics.com | Requires derivatization, which can be time-consuming; high temperatures can degrade some oxylipins. nih.govcreative-proteomics.com | Continued use for specific volatile oxylipins and as a complementary technique. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High sensitivity and selectivity; no derivatization needed for most oxylipins; suitable for a wide range of compounds. nih.govzenodo.org | Co-elution of isomers can be a challenge; matrix effects can suppress ion signals. acs.org | Integration with UHPLC and ion mobility; development of more comprehensive targeted methods and libraries. wur.nlacs.org |

Q & A

Q. Table 2: Metabolic Changes Associated with this compound

Key Methodological Recommendations

- Spectral Libraries : Use Lipid Maps (LMFA02000159) and KEGG (C14832) for reference data .

- Isomer-Specific Analysis : Employ chiral columns (e.g., Chiralpak AD-RH) in LC-MS workflows .

- Ethical Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.